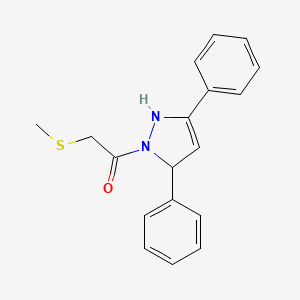
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone, commonly known as DPPMSE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPMSE belongs to the class of pyrazoles, which are known for their diverse biological activities.
Scientific Research Applications
Structural and Spectroscopic Analysis
Structural, Spectroscopic, and Chemical Reactivity Studies : The study conducted by Dhonnar et al. (2021) on a closely related compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, utilized DFT calculations to analyze structural parameters, vibrational spectral bands, and electronic spectral properties. This research underscores the compound's non-planar structure and stability, providing insight into its spectroscopic characteristics and chemical reactivity under various conditions (Dhonnar et al., 2021).
Synthetic Methodologies and Chemical Properties
Efficient Synthesis of Pyrazole Derivatives : Hote and Lokhande (2014) described a novel synthesis approach for 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, showcasing a method that extends the chemical repertoire of pyrazole compounds through condensation reactions, indicating potential for diversifying the structural and functional utility of related compounds (Hote & Lokhande, 2014).
Applications in Material Science :
- The creation of novel nanostructure thin films with potential optoelectronic applications was demonstrated by Al‐Hossainy and Ibrahim (2015), who synthesized and characterized a tungsten dicarbonyl complex. This research illustrates the material science applications of such compounds, highlighting their potential in developing new optoelectronic devices (Al‐Hossainy & Ibrahim, 2015).
Catalytic and Biological Activities
Catalytic Activity :
- Maurya et al. (2013) explored the catalytic oxidation capabilities of an oxidovanadium(V) complex, demonstrating its effectiveness in the oxidation of styrene and sulfides, which emphasizes the potential of pyrazole-based compounds in catalysis (Maurya et al., 2013).
Antioxidant and Biological Properties :
- Lavanya et al. (2014) synthesized a variety of pyrazole derivatives and assessed their antioxidant activity, revealing that certain compounds exhibit significant radical scavenging abilities. This indicates the potential of such compounds in pharmaceutical applications, specifically in developing treatments with antioxidant properties (Lavanya et al., 2014).
properties
IUPAC Name |
1-(3,5-diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-22-13-18(21)20-17(15-10-6-3-7-11-15)12-16(19-20)14-8-4-2-5-9-14/h2-12,17,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCXUPMFLYNCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

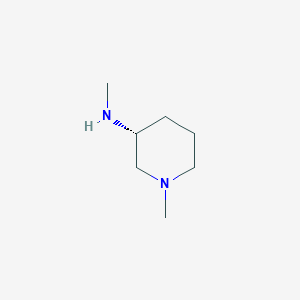
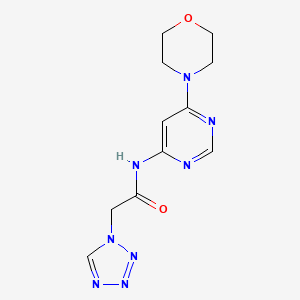
![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)
![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)
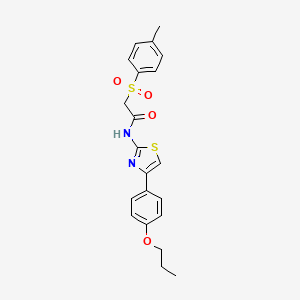
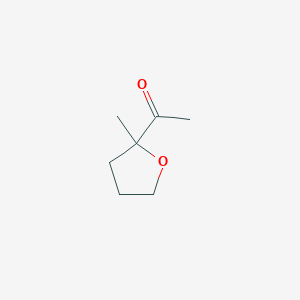
![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
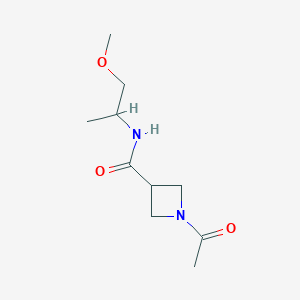
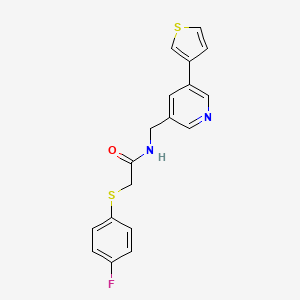
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)
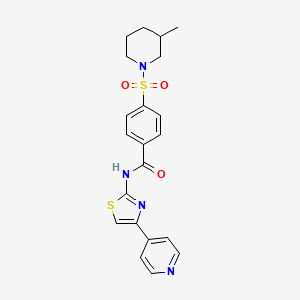

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)